N-Carbomethoxy proline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

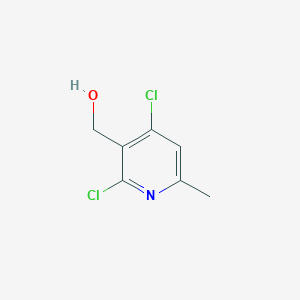

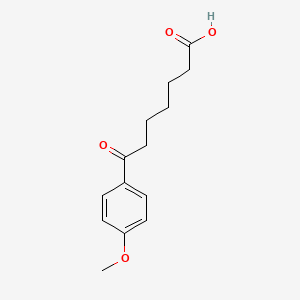

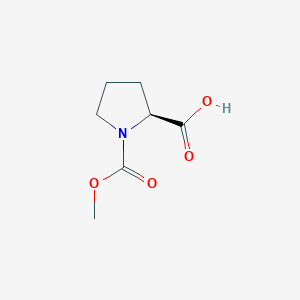

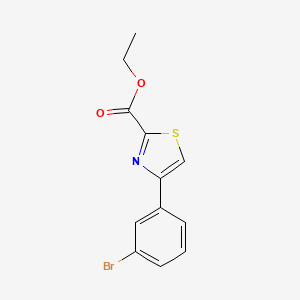

N-Carbomethoxy proline , also known as (S)-1-(methoxycarbonyl)pyrrolidine-2-carboxylic acid , is a compound with the molecular formula C7H11NO4 . It falls under the category of pyrrolidine derivatives and is characterized by its carboxylic acid functional group and methoxycarbonyl substituent .

Synthesis Analysis

The synthesis of N-Carbomethoxy proline involves the reaction of L-proline with methoxycarbonyl chloride (also known as methyl chloroformate). This reaction results in the formation of the N-carbomethoxy group on the pyrrolidine ring .

Molecular Structure Analysis

The molecular structure of N-Carbomethoxy proline consists of a pyrrolidine ring with a carboxylic acid group and a methoxycarbonyl substituent. The compound adopts a cis conformation due to the steric interactions between the substituents .

Chemical Reactions Analysis

N-Carbomethoxy proline can participate in various chemical reactions, including hydrolysis , esterification , and amidation . These reactions modify the functional groups on the pyrrolidine ring, leading to different derivatives .

科学的研究の応用

Proline and Hydroxyproline Metabolism: Implications for Nutrition

Proline, including its derivative hydroxyproline, plays crucial roles in protein synthesis, metabolism, and nutrition. It is essential for wound healing, antioxidative reactions, and immune responses. In dietary contexts, proline supplementation in animal models, such as young pigs and chickens, has been shown to improve growth rates and feed efficiency, highlighting its nutritional importance and potential applications in enhancing animal and possibly human nutrition (Wu et al., 2011).

Proline Analogues in Cellular Metabolism and Industrial Use

L-Proline analogues, including hydroxyprolines and azetidine-2-carboxylic acid, have significant industrial and research applications. They serve as valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis. Their utility extends to microbial production, where proline overproducing microorganisms have been developed for industrial purposes. These analogues also offer potential in tuning the biological and pharmaceutical properties of peptides (Bach & Takagi, 2013).

Proline in Plant Development and Stress Response

In plants, proline is involved in cell wall synthesis, playing a pivotal role in development and stress tolerance. It is a key component of cell wall proteins, affecting plant development and response to environmental stresses. This highlights the potential for proline supplementation in agriculture to improve crop resilience and yield (Kavi Kishor et al., 2015).

Proline and Stress Tolerance in Yeast

In yeast, proline acts as a stress protectant, offering insights into its biotechnological applications. Engineering yeast strains to accumulate proline has shown enhanced tolerance to various stresses, including freezing and ethanol. This suggests potential applications in improving the stress tolerance of yeast strains used in biotechnological and industrial processes (Takagi, 2008).

特性

IUPAC Name |

(2S)-1-methoxycarbonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-12-7(11)8-4-2-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXXTNFAEIJNDV-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N1CCC[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Carbomethoxy proline | |

CAS RN |

74761-41-4 |

Source

|

| Record name | N-Carbomethoxy proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074761414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CARBOMETHOXY PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFB41ANL16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)

![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)

![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)